Cas no 2248356-95-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate 化学的及び物理的性質
名前と識別子
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- EN300-6523972
- 2248356-95-6
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate
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- インチ: 1S/C21H20N2O6S/c24-19(29-23-20(25)17-7-3-4-8-18(17)21(23)26)11-12-22-30(27,28)16-10-9-14-5-1-2-6-15(14)13-16/h3-4,7-10,13,22H,1-2,5-6,11-12H2
- InChIKey: ZVAHASPOHNLBPJ-UHFFFAOYSA-N
- SMILES: S(C1C=CC2=C(C=1)CCCC2)(NCCC(=O)ON1C(C2C=CC=CC=2C1=O)=O)(=O)=O
計算された属性
- 精确分子量: 428.10420754g/mol
- 同位素质量: 428.10420754g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 30
- 回転可能化学結合数: 7
- 複雑さ: 768
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- XLogP3: 3
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6523972-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate |
2248356-95-6 | 95.0% | 0.05g |
$359.0 | 2025-03-13 | |
Enamine | EN300-6523972-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate |
2248356-95-6 | 95.0% | 0.5g |
$410.0 | 2025-03-13 | |
Enamine | EN300-6523972-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate |
2248356-95-6 | 95.0% | 1.0g |
$428.0 | 2025-03-13 | |
Enamine | EN300-6523972-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate |
2248356-95-6 | 95.0% | 2.5g |
$838.0 | 2025-03-13 | |
Enamine | EN300-6523972-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate |
2248356-95-6 | 95.0% | 0.25g |
$393.0 | 2025-03-13 | |
Enamine | EN300-6523972-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate |
2248356-95-6 | 95.0% | 5.0g |
$1240.0 | 2025-03-13 | |
Enamine | EN300-6523972-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate |
2248356-95-6 | 95.0% | 10.0g |
$1839.0 | 2025-03-13 | |
Enamine | EN300-6523972-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate |
2248356-95-6 | 95.0% | 0.1g |
$376.0 | 2025-03-13 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate 関連文献
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate (CAS No. 2248356-95-6)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate, identified by its CAS number 2248356-95-6, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in medicinal chemistry and drug development. The intricate scaffold of this compound combines an isoindole core with a tetrahydronaphthalene-sulfonamido moiety, creating a versatile platform for further chemical modifications and biological evaluations.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in the design of novel therapeutic agents. The isoindole moiety, characterized by its aromaticity and electron-rich nature, has been extensively studied for its role in modulating biological pathways. Specifically, derivatives of 1H-isoindole have shown promise in the development of anticancer agents, where their ability to interact with biological targets such as kinases and transcription factors is of particular interest. The presence of the 1,3-dioxo group further enhances the compound's reactivity, providing multiple sites for functionalization and enabling the synthesis of more complex derivatives.
The second key component of this compound is the 5,6,7,8-tetrahydronaphthalene-2-sulfonamido group. This moiety introduces both hydrophobicity and charged functionality through the sulfonamide bond. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The tetrahydronaphthalene ring adds an additional layer of structural complexity, which can influence solubility and metabolic stability. Such structural features make this compound an attractive candidate for further investigation in drug discovery.
Recent studies have highlighted the importance of hybrid molecules that combine multiple pharmacophores to enhance therapeutic efficacy. The combination of an isoindole core with a tetrahydronaphthalene-sulfonamido group in this compound aligns with this trend. Researchers have been exploring how such hybrid structures can improve target binding affinity while reducing side effects. Preliminary computational studies suggest that the electron distribution within this molecule could facilitate interactions with specific biological targets relevant to diseases such as cancer and inflammation.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate involves a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. Key steps include the formation of the isoindole core through cyclization reactions followed by functionalization at the 2-position with the sulfonamido group derived from 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the necessary substituents while maintaining regioselectivity.
In terms of pharmacological potential, 1H-isoindole derivatives are known to exhibit inhibitory effects on various enzymes and receptors involved in disease pathways. The sulfonamide functionality further contributes to its bioactivity by serving as a hydrogen bond acceptor or metal chelating agent. This dual functionality makes it a promising candidate for developing small-molecule inhibitors or modulators. Current research is focused on evaluating its interactions with key enzymes such as kinases or proteases that play critical roles in cancer progression.
One particularly intriguing aspect of this compound is its potential application in modulating immune responses. The combination of an aromatic heterocycle with a sulfonamide moiety has been associated with immunomodulatory activities in several preclinical studies. Researchers are investigating how this compound might influence cytokine production or immune cell signaling pathways. Such findings could open new avenues for treating autoimmune diseases or enhancing vaccine efficacy.
The solubility and pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate are also under active investigation. Optimizing these properties is crucial for developing it into a viable therapeutic agent. Techniques such as salt formation or prodrug strategies may be employed to enhance solubility and bioavailability if initial formulations reveal poor performance in vivo.
As computational chemistry advances, molecular modeling techniques are being increasingly utilized to predict the binding modes and interactions of this compound with biological targets. These simulations provide valuable insights into how structural modifications might improve potency or selectivity. For instance, virtual screening experiments have identified key residues on target proteins that could be optimized through structural tweaks to enhance binding affinity.
The role of natural product-inspired scaffolds cannot be overstated in modern drug discovery, and this compound exemplifies how bio-inspired design can lead to novel therapeutics. The incorporation of both isoindole and tetrahydronaphthalene-sulfonamido moieties reflects a thoughtful balance between structural complexity and functional utility, reminiscent of many successful drugs that have emerged from natural product analogs.
In conclusion, 1H-indolone derivatives like 1-chloromethyl-indanone derivatives continue to be valuable tools in medicinal chemistry due to their diverse biological activities and synthetic accessibility, offering opportunities for designing next-generation therapeutics against various diseases including cancer, inflammation, and infectious disorders.
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